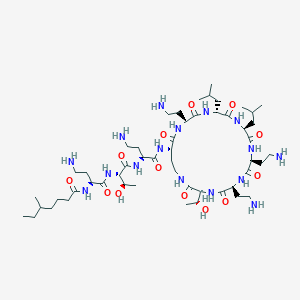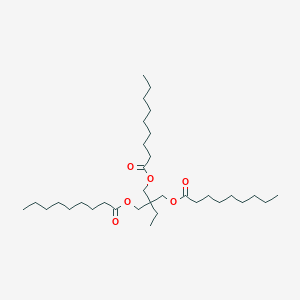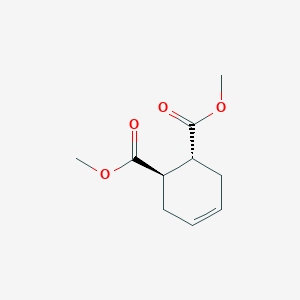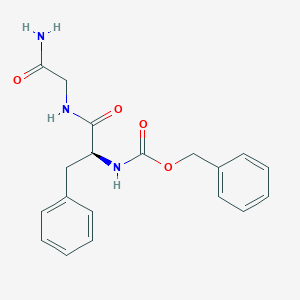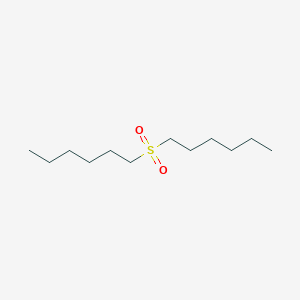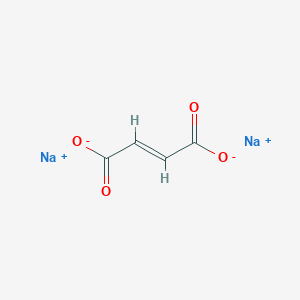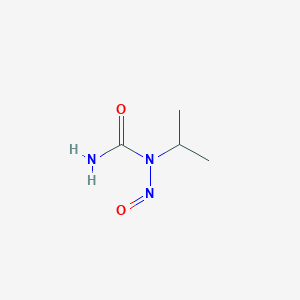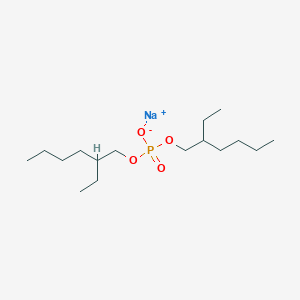
Sodium bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bromoacetate is an organic compound with the chemical formula CH₂BrCOONa. It is a white crystalline solid that is highly soluble in water and has a pungent odor. This compound is an organometallic salt and is often used as a bromination reagent in organic synthesis to introduce halogen atoms into molecular structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium bromoacetate is typically prepared by reacting sodium acetate with hydrogen bromide. The reaction proceeds as follows: [ \text{CH₃COONa} + \text{HBr} \rightarrow \text{CH₂BrCOONa} + \text{H₂O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of sodium acetate to this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by the bromination of acetic acid using bromine in the presence of acetic anhydride and pyridine. The reaction mixture is heated to boiling, and bromine is added gradually until the reaction is complete. The resulting bromoacetic acid is then neutralized with sodium hydroxide to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted acetic acid derivatives.
Hydrolysis: this compound can be hydrolyzed to produce bromide and sodium acetate.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, it can participate in reactions where it acts as a source of bromine or acetate ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent.
Hydrolysis: This reaction occurs readily in the presence of water.
Oxidation and Reduction: Specific conditions depend on the nature of the reaction and the desired products.
Major Products:
Nucleophilic Substitution: Substituted acetic acid derivatives.
Hydrolysis: Bromide and sodium acetate.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Applications De Recherche Scientifique
Sodium bromoacetate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a bromination reagent to introduce bromine atoms into organic molecules.
Agrochemical Industry: Utilized in the synthesis of various agrochemicals.
Pharmaceutical Industry: Employed in the preparation of pharmaceutical intermediates and active ingredients.
Dyestuff Industry: Used in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of sodium bromoacetate involves its ability to act as a bromination reagent. The bromine atom in this compound is highly reactive and can readily participate in nucleophilic substitution reactions. This reactivity allows this compound to introduce bromine atoms into organic molecules, thereby modifying their chemical properties .
Comparaison Avec Des Composés Similaires
Sodium chloroacetate (CH₂ClCOONa): Similar to sodium bromoacetate but contains a chlorine atom instead of a bromine atom.
Sodium iodoacetate (CH₂ICOOna): Contains an iodine atom instead of a bromine atom.
Comparison:
Reactivity: this compound is more reactive than sodium chloroacetate due to the higher reactivity of the bromine atom compared to chlorine. Sodium iodoacetate is even more reactive than this compound due to the larger size and lower bond dissociation energy of the iodine atom.
Applications: While all three compounds are used as halogenation reagents, this compound is preferred in situations where moderate reactivity is desired. .
Propriétés
Numéro CAS |
1068-52-6 |
|---|---|
Formule moléculaire |
C2H3BrNaO2 |
Poids moléculaire |
161.94 g/mol |
Nom IUPAC |
sodium;2-bromoacetate |
InChI |
InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |
Clé InChI |
QKRAOTCLMXZGQF-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])Br.[Na+] |
SMILES isomérique |
C(C(=O)[O-])Br.[Na+] |
SMILES canonique |
C(C(=O)O)Br.[Na] |
| 1068-52-6 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


